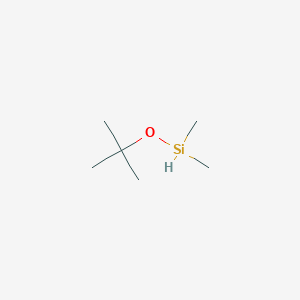
(tert-butoxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(tert-butoxy)dimethylsilane is an organosilicon compound with the chemical formula C7H18OSi. It is a colorless liquid with a boiling point of 104°C and a density of 0.76 g/mL. This compound is known for its high thermal and chemical stability, making it a valuable reagent in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
(tert-butoxy)dimethylsilane is typically synthesized by reacting tert-butyl alcohol with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds as follows:
(CH3)3COH+(CH3)2SiCl2→(CH3)3COSi(CH3)2+HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods
In industrial settings, the production of tert-butoxydimethylsilane involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(tert-butoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form tert-butoxydimethylsilyl ethers.
Hydrolysis: It reacts with water to form tert-butyl alcohol and dimethylsilanediol.
Oxidation: It can be oxidized to form tert-butoxydimethylsilyl peroxides under specific conditions.
Common Reagents and Conditions
Substitution: Typically involves alcohols and a base such as imidazole or pyridine.
Hydrolysis: Requires water or aqueous solutions.
Oxidation: Involves oxidizing agents like hydrogen peroxide or peracids.
Major Products
Substitution: Tert-butoxydimethylsilyl ethers.
Hydrolysis: Tert-butyl alcohol and dimethylsilanediol.
Oxidation: Tert-butoxydimethylsilyl peroxides.
Scientific Research Applications
(tert-butoxy)dimethylsilane is widely used in scientific research due to its versatility:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.
Biology: It is employed in the derivatization of biological molecules for analysis by gas chromatography-mass spectrometry (GC-MS).
Medicine: It is used in the synthesis of pharmaceuticals, particularly in the protection of hydroxyl groups during multi-step syntheses.
Mechanism of Action
The mechanism of action of tert-butoxydimethylsilane involves the formation of a stable silyl ether bond with alcohols. This bond is resistant to hydrolysis under neutral and basic conditions but can be cleaved under acidic conditions. The stability of the silyl ether bond is due to the steric hindrance provided by the tert-butyl group, which protects the silicon atom from nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Less sterically hindered, more reactive towards nucleophiles.
Triethylsilyl Chloride: Similar reactivity but with different steric properties.
Tert-butyldimethylsilyl Chloride: Similar steric properties but different reactivity due to the presence of a chlorine atom.
Uniqueness
(tert-butoxy)dimethylsilane is unique due to its combination of high thermal and chemical stability, making it an excellent protecting group for alcohols in complex organic syntheses. Its steric hindrance provides additional protection, allowing for selective reactions and high yields in multi-step syntheses .
Properties
Molecular Formula |
C6H16OSi |
|---|---|
Molecular Weight |
132.28 g/mol |
IUPAC Name |
dimethyl-[(2-methylpropan-2-yl)oxy]silane |
InChI |
InChI=1S/C6H16OSi/c1-6(2,3)7-8(4)5/h8H,1-5H3 |
InChI Key |
BFFJBAVNIXLGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O[SiH](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















